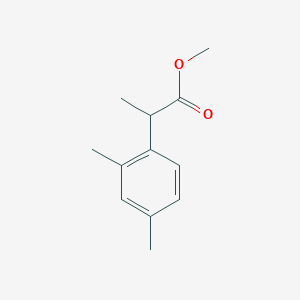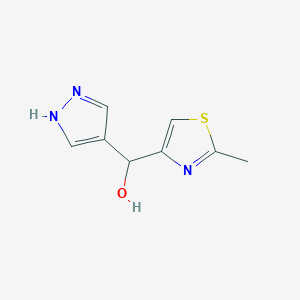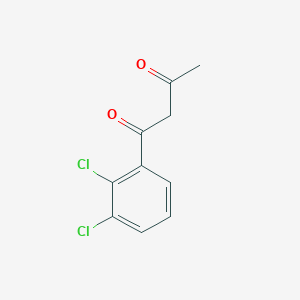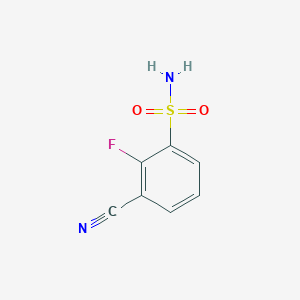
3-Cyano-2-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol . It is characterized by the presence of a cyano group (-CN), a fluorine atom (-F), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyano-2-fluorobenzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzonitrile with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions typically include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions to prevent hydrolysis
Catalysts: None required for this specific reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Cyano-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the sulfonamide group can undergo oxidation to form sulfonic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Aplicaciones Científicas De Investigación
3-Cyano-2-fluorobenzene-1-sulfonamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding site .
Comparación Con Compuestos Similares
3-Cyano-2-fluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:
- 2-Cyano-3-fluorobenzene-1-sulfonamide
- 4-Cyano-2-fluorobenzene-1-sulfonamide
- 3-Cyano-4-fluorobenzene-1-sulfonamide
These compounds share similar structural features but differ in the position of the cyano and fluorine groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H5FN2O2S |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3-cyano-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-7-5(4-9)2-1-3-6(7)13(10,11)12/h1-3H,(H2,10,11,12) |
Clave InChI |
SGSYPXIPMUQQNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)

![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)
![3-[3-(Methylsulfanyl)propoxy]azetidine](/img/structure/B13302781.png)
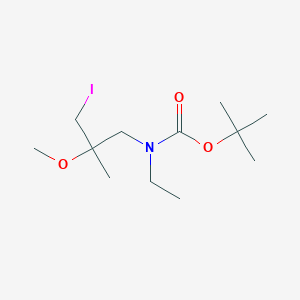
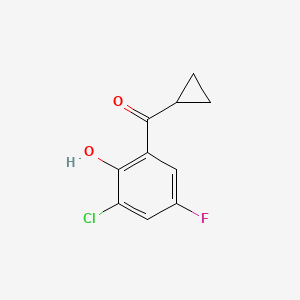
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
